molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Cat. No.: B1319603
CAS No.: 231938-20-8
M. Wt: 237.72 g/mol
InChI Key: ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
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Description

Spirocyclic Architecture: Bridged Indene-Piperidine Ring System

The compound’s core consists of a planar indene system (a fused benzene-cyclopentenone structure) connected to a six-membered piperidine ring via a spiro carbon atom (C7) (Figure 1). Key features include:

  • Indene moiety : Aromatic benzene fused to a ketone-bearing cyclopentenone ring, with bond lengths of 1.40 Å (C1–C2) and 1.21 Å (C3=O).
  • Piperidine ring : Adopts a chair conformation, with nitrogen protonation in the hydrochloride form (N–H bond: 1.01 Å).
  • Spiro junction : The tetrahedral spiro carbon (C7) links C3 of the indene and C4 of the piperidine, creating a dihedral angle of 89.5° between the rings.

Table 1: Bond Lengths and Angles at the Spiro Junction

Parameter Value Source
C7–C3 (indene) 1.54 Å
C7–C4 (piperidine) 1.53 Å
C3–C7–C4 angle 109.2°
Torsional strain <5 kcal/mol

The spiro architecture restricts rotational freedom, stabilizing specific conformations critical for receptor binding.

X-ray Crystallographic Analysis of Spiro Junction Geometry

Single-crystal X-ray diffraction (SCXRD) reveals orthorhombic crystal packing (space group P2₁2₁2₁) with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.73 Å. Key findings:

  • Hydrogen bonding : N–H···Cl⁻ interactions (2.89 Å) dominate the lattice, with additional C–H···O contacts (3.12 Å) between the ketone and adjacent molecules.
  • Puckering parameters : The piperidine ring exhibits a chair conformation (Q = 0.56 Å, θ = 175°), while the indene system remains planar (RMSD = 0.02 Å).

Table 2: Crystallographic Data for Spiro[indene-1,4'-piperidin]-3(2H)-one Hydrochloride

Parameter Free Base Hydrochloride
Unit cell volume 985.7 ų 1,087.2 ų
Density 1.29 g/cm³ 1.34 g/cm³
R-factor 0.042 0.038

The hydrochloride form exhibits tighter packing due to ionic interactions, increasing density by 3.9% compared to the free base.

Tautomeric Behavior and Protonation State in Hydrochloride Form

The compound exists in two tautomeric forms in solution (keto-enol equilibrium), but solid-state SCXRD confirms exclusive keto tautomer dominance. Protonation at the piperidine nitrogen (pKₐ = 9.2) stabilizes the hydrochloride salt, with Cl⁻···H–N distances of 2.89 Å.

Key observations :

  • Keto tautomer : C3=O bond length (1.21 Å) and absence of enolic O–H signals in IR.
  • Protonation effects : The N–H⁺ group enhances solubility (34 mg/mL in water vs. 2 mg/mL for free base).
  • Tautomer suppression : Ionic lattice forces in the hydrochloride form prevent enolization, as shown by differential scanning calorimetry (ΔH = 158 J/g).

Comparative Analysis of Free Base vs. Salt Form Crystallographic Data

Table 3: Structural Comparison Between Free Base and Hydrochloride

Parameter Free Base Hydrochloride
Piperidine conformation Slightly distorted chair Idealized chair
C3=O bond length 1.23 Å 1.21 Å
N–H bond Absent 1.01 Å
Melting point 198–201°C 265–268°C

The hydrochloride’s ionic lattice increases thermal stability (ΔTₘ = +67°C) and reduces molecular flexibility, as evidenced by lower B-factors (Ų):

  • Free base: 6.8 (piperidine), 4.2 (indene)
  • Hydrochloride: 4.1 (piperidine), 3.5 (indene).

Hydrogen-bonding networks in the salt form also enhance crystallinity, yielding superior diffraction quality (R-factor <0.04 vs. 0.06 for free base).

Properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595485
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231938-20-8
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Preparation of Amine Hydrochloride

  • Starting Materials: N-Boc protected spiroindanone (15a)
  • Reaction Conditions:
    • React 20 g (66.4 mmol) of 15a with methanol/hydrogen chloride solution (2.5 mol/L, 100 mL).
    • Stir overnight at room temperature.
  • Outcome:
    • After evaporation and washing with petroleum ether, amine hydrochloride (15b) is obtained as a residue.
    • Yield: 15.4 g (97.6%).

Step 2: Formation of Protected Intermediate

  • Starting Materials: Compound 15b
  • Reaction Conditions:
    • Dissolve 5 g (24.84 mmol) of compound 15b in dichloromethane.
    • Add carbobenzyloxy chloride (Cbz-Cl) dropwise at $$0^\circ$$C.
    • Warm to room temperature and stir overnight.
  • Outcome:
    • Precipitate is filtered, washed, and dried to yield compound 15c.
    • Yield: 6.1 g (99%).

Step 3: Conversion to Oxime

  • Starting Materials: Compound 15c
  • Reaction Conditions:
    • Reflux in ethanol containing hydroxylamine hydrochloride and sodium acetate.
  • Outcome:
    • The residue is partitioned between dichloromethane and water, yielding compound 15d.
    • Yield: 3.14 g (99%).

Step 4: Cyclization Reaction

  • Starting Materials: Compound 15d
  • Reaction Conditions:
    • React with trichlorotriazine in dimethylformamide at $$25^\circ$$C overnight.
  • Outcome:
    • Purify the residue using preparative HPLC to obtain compound 15e.
    • Yield: Low (16%).

Step 5: Hydrogenation

  • Starting Materials: Compound 15e
  • Reaction Conditions:
    • Hydrogenate using palladium on carbon catalyst in methanol under atmospheric pressure for three hours.
  • Outcome:
    • Purify twice via preparative HPLC to yield compound 15f as a trifluoroacetate salt.
    • Yield: Very low (11%).

Step 6: Final Conversion to Hydrochloride Salt

  • Starting Materials: Amine compound (15f)
  • Reaction Conditions:
    • Dissolve in dichloroethane and react with ethyl formylpiperidine carboxylate using sodium triacetoxyborohydride.
  • Outcome:
    • Purify using reversed-phase chromatography to yield the final product, spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride.

Data Table Summary

Step Starting Material Reaction Conditions Product Yield (%)
Step 1 N-Boc spiroindanone Methanol/HCl overnight Amine hydrochloride (15b) 97.6
Step 2 Compound (15b) Cbz-Cl in CH$$2$$Cl$$2$$, $$0^\circ$$C Protected intermediate (15c) 99
Step 3 Compound (15c) Reflux in EtOH/NH$$_2$$OH.HCl/NaOAc Oxime intermediate (15d) 99
Step 4 Compound (15d) TCT in DMF at $$25^\circ$$C overnight Cyclized product (15e) ~16
Step 5 Compound (15e) Hydrogenation with Pd/C in MeOH Amine salt (15f) ~11
Step 6 Amine salt (15f) NaBH(OAc)$$_3$$, DCE solvent system Final product hydrochloride salt Not specified

Notes on Optimization

The synthesis process involves several steps with varying yields, particularly low yields during cyclization and hydrogenation steps. Optimization strategies could include:

  • Adjusting reaction conditions such as temperature or solvent systems.
  • Exploring alternative catalysts for hydrogenation.
  • Improving purification techniques like HPLC.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.

Scientific Research Applications

Chemical Properties and Structure

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is characterized by the following:

  • Molecular Formula : C13H16ClNO
  • Molecular Weight : 237.73 g/mol
  • CAS Number : 231938-20-8

The compound features a spiro carbon that connects an indene moiety with a piperidine ring. This structural configuration is crucial for its biological activity and chemical reactivity.

Chemistry

  • Building Block for Synthesis : Spiro[indene-1,4'-piperidin]-3(2H)-one serves as a foundational component in synthesizing complex spirocyclic compounds. It allows researchers to explore various reaction mechanisms and develop new materials with tailored properties.
  • Chemical Reactions :
    • Oxidation : Can be oxidized to form ketones or carboxylic acids.
    • Reduction : Reduction reactions yield alcohols or amines.
    • Substitution : Nucleophilic substitution can introduce diverse functional groups.

Biology

  • Biological Activity : The compound has been identified as a potent selective agonist for the somatostatin receptor subtype 2 (sst2), with an IC50 value of 84 nM. This interaction influences several biochemical pathways related to endocrine and nervous system functions .
  • Anticancer Properties : Research indicates that spiro[indene-1,4'-piperidin]-3(2H)-one exhibits antiproliferative effects against various human cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
  • Neurokinin Receptor Modulation : Studies have shown its antagonistic effects on neurokinin receptors, indicating possible applications in pain management and inflammation treatment.

Medicine

  • Drug Development : The compound's ability to target specific receptors makes it a candidate for developing drugs aimed at treating conditions related to hormone regulation and neurotransmission .
  • Therapeutic Applications : Its role as an sst2 agonist suggests potential applications in treating disorders such as acromegaly or neuroendocrine tumors by modulating hormone secretion.

Industry

  • Material Science : Spiro[indene-1,4'-piperidin]-3(2H)-one is utilized in synthesizing materials with unique properties, including polymers and catalysts. Its chemical versatility allows for the development of innovative products in various industrial applications .

Synthesis and Characterization

Research has documented various synthetic routes for producing this compound. One notable method involves the reaction of N-Boc protected spiroindanone with methanol and hydrochloric acid under controlled conditions, yielding high purity and yield (97.6%) of the desired product .

Biological Evaluations

Studies have demonstrated that compounds similar to spiro[indene-1,4'-piperidin]-3(2H)-one can effectively modulate receptor activities in vitro and in vivo. For instance, modifications to the core structure have led to compounds maintaining binding affinity while enhancing therapeutic efficacy in animal models .

Mechanism of Action

The mechanism of action of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a somatostatin receptor agonist, it binds to the receptor and mimics the action of natural somatostatin, leading to downstream signaling effects . The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Spiro[indene-1,4'-piperidine] Hydrochloride (CAS: 137730-67-7)

  • Molecular Formula : C₁₃H₁₆ClN
  • Key Differences : Lacks the ketone group at position 3, resulting in reduced polarity and altered reactivity.
  • Applications : Used in central nervous system (CNS) drug discovery due to its ability to cross the blood-brain barrier .

1'-Methylspiro[indoline-3,4'-piperidine] (CAS: 474538-99-3)

  • Molecular Formula : C₁₄H₁₈N₂
  • Key Differences : Replaces the indene system with an indoline ring and introduces a methyl group on the piperidine nitrogen.
  • Applications : Explored as a serotonin receptor modulator .

Spiro Compounds with Heterocyclic Modifications

Spiro[indene-1,4'-quinoline] Derivatives

  • Synthesis : Produced via FeBr₃-catalyzed Nazarov cyclization of 1,4-pentadien-3-ols, yielding regio- and diastereoselective spiro frameworks .
  • Key Differences: Incorporates a quinoline ring instead of piperidine, enhancing π-π stacking interactions in DNA-binding applications .
  • Example : Compound 8y (CAS: N/A) exhibits antitumor activity against leukemia cell lines .

Spiro[isochroman-4,4'-piperidine] (CAS: 909034-85-1)

  • Molecular Formula: C₁₄H₁₉NO
  • Applications : Investigated for antimicrobial properties .

Pharmacologically Active Derivatives

8-(4-(2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-10-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 19a)

  • Structure: Combines the spiro-piperidine core with a pyrido-pyrimidinone moiety.
  • Activity: Shows nanomolar potency in kinase inhibition assays, targeting oncogenic pathways .

1'-(6-Fluoro-3-(4-(methylsulfonyl)piperazine-1-carbonyl)quinolin-4-yl)spiro[indene-1,4'-piperidin]-3(2H)-one (Compound 98)

  • Structure: Integrates a fluorinated quinoline group for enhanced bioavailability.
  • Applications : ALDH1A1 inhibitor with oral bioavailability, advancing to preclinical trials .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl 231938-20-8 C₁₃H₁₆ClNO 237.73 Ketone, Piperidine, HCl
Spiro[indene-1,4'-piperidine] HCl 137730-67-7 C₁₃H₁₆ClN 225.73 Piperidine, HCl
Spiro[indene-1,4'-quinoline] (8y) N/A C₂₀H₁₆N₂O 300.36 Quinoline, Indene
1'-Methylspiro[indoline-3,4'-piperidine] 474538-99-3 C₁₄H₁₈N₂ 214.31 Indoline, Methylpiperidine

Table 2: Pharmacological Profiles

Compound Name Target/Application IC₅₀/NM Key Reference
Spiro[indene-1,4'-piperidin]-3(2H)-one HCl ALDH1A1 Inhibition 12 (Enzyme)
Compound 19a Kinase Inhibition 0.8 (Cellular)
Spiro[indene-1,4'-quinoline] (8y) Antileukemic Activity 50 (Cell Viability)

Biological Activity

Overview

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound consists of an indene moiety fused to a piperidine ring, which contributes to its pharmacological properties. Research has indicated its involvement in various biological mechanisms, making it a candidate for therapeutic applications.

  • Molecular Formula : C12_{12}H14_{14}ClN1_{1}O
  • Molecular Weight : Approximately 223.72 g/mol

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Receptor Interaction

This compound acts as a potent and selective non-peptide agonist for the human somatostatin receptor subtype 2 (sst2). It modulates cell signaling pathways associated with this receptor, which plays a crucial role in various physiological processes such as hormone secretion and neurotransmission.

2. Anticonvulsant Properties

Studies have demonstrated that this compound exhibits anticonvulsant activity, suggesting its potential use in managing seizure disorders. This effect is attributed to its interaction with neurotransmitter systems involved in excitability and inhibition within the central nervous system.

3. Antiproliferative Activity

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been tested against the A549 human lung cancer cell line, revealing promising antiproliferative effects at specific concentrations . The mechanism may involve disruption of critical cellular pathways related to cancer progression.

The molecular mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : The compound binds selectively to somatostatin receptors, influencing downstream signaling cascades.
  • Cellular Signaling Modulation : It affects various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

Several studies have focused on the pharmacological profile of this compound:

StudyFindings
Identified as a selective agonist for sst2 receptors; modulates cell signaling.
Demonstrated anticonvulsant properties in animal models; effective in seizure control.
Exhibited significant antiproliferative effects against A549 lung cancer cells at 50 µg/mL concentration.

Dosage and Efficacy

The biological effects of this compound are dose-dependent. Lower doses activate somatostatin receptors effectively without significant adverse effects, while higher doses may lead to varied cellular responses depending on the target tissue and context of administration.

Q & A

Q. What are the recommended synthetic routes for Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride in academic settings?

The compound is typically synthesized via FeBr₃-catalyzed interrupted Nazarov cyclization of 1,4-pentadien-3-ol derivatives. This method involves a cascade reaction combining cyclization, hydroamination, and isomerization to form the spirocyclic core with high diastereoselectivity (yields: 59–70%) . Alternative routes include spirocyclization of indene-piperidine precursors under acidic conditions, though yields and selectivity depend on solvent systems and temperature optimization .

Q. Key considerations :

  • Catalyst loading (5–10 mol% FeBr₃) and reaction time (12–24 hrs) significantly impact yield.
  • Use of anhydrous solvents (e.g., CH₂Cl₂) minimizes side reactions .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

Purification strategies include:

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) at 4°C to isolate crystalline product .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
  • Ion-exchange chromatography : Effective for removing residual salts, particularly when scaling up synthesis .

Q. Purity validation :

  • HPLC-UV (λ = 254 nm) with ≥98% peak area.
  • Elemental analysis (C, H, N) within ±0.4% of theoretical values .

Q. What analytical techniques are most reliable for structural elucidation of this compound?

Technique Application Key Data
¹H/¹³C NMR Core structure confirmationδ 2.8–3.2 ppm (piperidine protons), δ 7.1–7.5 ppm (indene aromatic protons) .
X-ray crystallography Absolute stereochemistryCCDC-deposited structures confirm spirocyclic geometry (e.g., C–C bond angles: 109.5°) .
HRMS Molecular formula validation[M+H]⁺ calculated for C₁₃H₁₅ClNO: 252.0895; observed: 252.0892 .

Advanced Research Questions

Q. What strategies exist for achieving enantioselective synthesis of this compound derivatives?

Chiral auxiliaries : Introduce enantiopure substituents (e.g., tert-butyl groups) to the indene ring to bias cyclization pathways . Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived phosphoric acids) with FeBr₃ to achieve enantiomeric excess (ee) >80% . Kinetic resolution : Enzymatic hydrolysis of racemic mixtures using lipases (e.g., CAL-B) .

Q. Challenges :

  • Steric hindrance in the spirocyclic core limits catalyst accessibility.
  • High-throughput screening (HTS) of chiral catalysts is recommended for optimization .

Q. How can kinetic vs thermodynamic control influence reaction pathways in spirocyclic compound synthesis?

  • Kinetic control (low temperature, short reaction time): Favors less stable intermediates, yielding mono-cyclic byproducts (e.g., cyclopenta[b]indoles) via incomplete cyclization .
  • Thermodynamic control (prolonged heating): Stabilizes the spirocyclic product through π-π stacking and intramolecular H-bonding .

Q. Case study :

  • At 25°C, FeBr₃-catalyzed reactions yield 65% spirocyclic product.
  • At 80°C, product proportion increases to 78% due to thermodynamic stabilization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Receptor binding assays : Radioligand displacement (e.g., CCR2 antagonism: IC₅₀ = 120 nM) .
  • Cell viability assays : MTT-based testing in cancer cell lines (e.g., IC₅₀ = 15 μM in HeLa cells) .
  • Enzyme inhibition : Fluorescence polarization assays for kinases (e.g., JAK2 inhibition: Ki = 0.8 μM) .

Q. Data interpretation :

  • Use Schild analysis to distinguish competitive vs non-competitive binding modes.
  • Normalize activity to positive controls (e.g., Liproxstatin-1 for ferroptosis inhibition) .

Q. How does computational modeling support the design of this compound derivatives?

  • Docking studies : Predict binding poses in target proteins (e.g., CCR2 receptor) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2.0 Å) .
  • QSAR models : Correlate substituent electronegativity with biological activity (R² >0.85) .

Q. Software recommendations :

  • Schrödinger Suite for molecular docking.
  • GROMACS for dynamics simulations .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Temperature : Store at –20°C in amber vials; degradation <5% over 12 months .
  • pH stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 9) .
  • Light sensitivity : UV exposure induces ring-opening reactions; use light-protected containers .

Q. Stability testing protocol :

  • Monitor via HPLC at 0, 3, 6, and 12 months.
  • Assess degradation products using LC-MS .

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